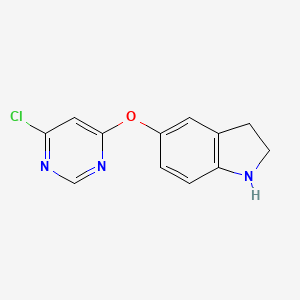
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized starting from 4,6-dichloropyrimidine.
Coupling with Indole: The pyrimidine derivative is then coupled with an indole moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste.
化学反应分析
Types of Reactions
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives, while oxidation and reduction can lead to modified indole structures.
科学研究应用
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
作用机制
The mechanism of action of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity with nucleophiles.
4-Amino-6-chloropyrimidine:
Uniqueness
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.
属性
分子式 |
C12H10ClN3O |
|---|---|
分子量 |
247.68 g/mol |
IUPAC 名称 |
5-(6-chloropyrimidin-4-yl)oxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-2,5-7,14H,3-4H2 |
InChI 键 |
PNWKSVBKVFXDDC-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=C(C=C2)OC3=CC(=NC=N3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
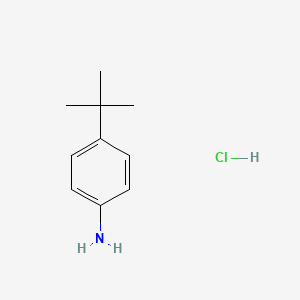
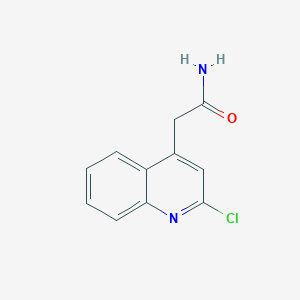
![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
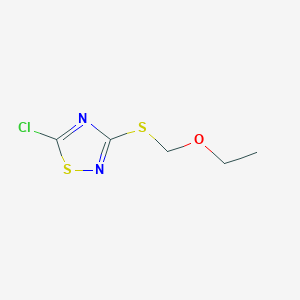

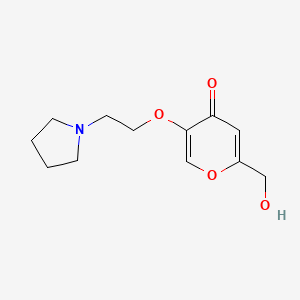
![4-[Methyl(propan-2-yl)amino]but-2-enoic acid](/img/structure/B8425503.png)
![[3-(4-Chlorophenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8425508.png)
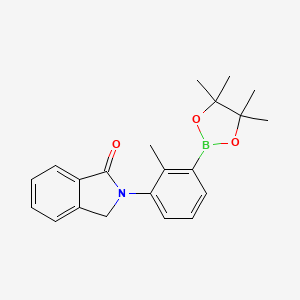
![2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]acetic acid](/img/structure/B8425521.png)
![3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine](/img/structure/B8425522.png)
![2,6-dichloro-N-[4-(4,6-dimethylpyrimidin-2-yl-sulfamoyl)-phenyl]-benzamide](/img/structure/B8425529.png)
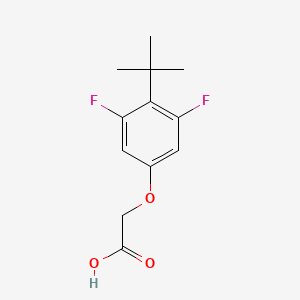
![Methyl 2-({methyl[(4-bromophenyl)methyl]amino}sulfonyl)acetate](/img/structure/B8425542.png)
